

# An In-depth Technical Guide to the Cellular Localization of Dihydrouridine Modification

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## Introduction

**Dihydrouridine** (D), one of the most ancient and conserved post-transcriptional RNA modifications, is found across all domains of life.<sup>[1][2][3]</sup> It is formed by the enzymatic reduction of the C5-C6 double bond of uridine, a reaction catalyzed by a family of flavin-dependent enzymes known as **dihydrouridine** synthases (DUS).<sup>[1][4][5]</sup> This modification is unique as it introduces a non-planar, non-aromatic base into the RNA chain, which disrupts standard base stacking and increases the conformational flexibility of the RNA backbone.<sup>[1][4][6][7]</sup> While traditionally known as a hallmark of transfer RNA (tRNA), recent advancements in high-throughput sequencing have revealed a much broader distribution of **dihydrouridine** across the transcriptome, including messenger RNA (mRNA), ribosomal RNA (rRNA), and small nucleolar RNA (snoRNA).<sup>[6][8][9][10]</sup> Understanding the precise cellular localization of **dihydrouridine** is critical for elucidating its diverse roles in RNA metabolism, gene expression, and human disease.<sup>[11][12]</sup> This guide provides a comprehensive overview of the subcellular distribution of **dihydrouridine**, the enzymes responsible for its placement, and the experimental methodologies used for its detection, tailored for researchers and drug development professionals.

## Cellular and Sub-RNA Localization of Dihydrouridine

The distribution of **dihydrouridine** is not uniform; its presence and specific location on different RNA molecules are tightly regulated within distinct cellular compartments.

## Transfer RNA (tRNA)

tRNAs are the most heavily dihydrouridylated RNA species.<sup>[1][4]</sup> The modification is predominantly found in the cytoplasm and mitochondria.

- **Cytoplasmic tRNA:** In eukaryotes, nearly all cytoplasmic tRNAs contain at least one **dihydrouridine** residue, with the notable exception of tRNA-selenocysteine.<sup>[1][4]</sup> These modifications are primarily located in the "D-loop," a region named after this modification, which plays a pivotal role in establishing the correct L-shaped tertiary structure of the tRNA molecule.<sup>[1][4]</sup> Human cytoplasmic tRNAs are known to contain **dihydrouridine** at positions 16 and 17 (D16/D17).<sup>[5][13]</sup>
- **Mitochondrial tRNA (mt-tRNA):** **Dihydrouridine** is also present in mitochondrial tRNAs.<sup>[1][4]</sup> At least three mammalian mt-tRNAs are known to be dihydrouridylated at position 20 (D20), and the corresponding DUS enzyme has been shown to localize to the mitochondria.<sup>[1][4]</sup>

## Messenger RNA (mRNA)

The discovery of **dihydrouridine** in mRNA has significantly expanded our understanding of the epitranscriptome.<sup>[8][12][14]</sup> Dihydrouridylation of mRNA occurs in both the nucleus and the cytoplasm and has been implicated in regulating splicing, translation, and meiotic chromosome segregation.<sup>[6][8][15]</sup>

- **Nuclear and Cytoplasmic Presence:** DUS enzymes can be cross-linked to mRNA transcripts, indicating that the modification can occur on these molecules.<sup>[8][14]</sup>
- **Location within mRNA:** In yeast and human cells, **dihydrouridine** sites have been identified in the 5' and 3' untranslated regions (UTRs) as well as within the coding sequences (CDS).<sup>[8][14]</sup> These sites are often found in the loop regions of stem-loop structures.<sup>[6][8]</sup> For instance, studies in yeast have identified approximately 130 distinct **dihydrouridine** sites in mRNA.<sup>[6][9]</sup> In human cells, 112 mRNA sites were identified, including in the tubulin mRNA, suggesting an evolutionarily conserved function.<sup>[9][15]</sup>

## Ribosomal RNA (rRNA)

**Dihydrouridine** modifications have also been identified in rRNA, placing them at the heart of the translation machinery.

- Prokaryotic rRNA: In bacteria like E. coli, a unique **dihydrouridine** modification is found at position 2449 of the 23S rRNA.[1][4][16] This residue is located in the highly conserved central loop of domain V, which is part of the peptidyl transferase center (PTC), a critical site for protein synthesis.[1][4][16]
- Eukaryotic rRNA: The landscape of **dihydrouridine** in eukaryotic rRNA is less characterized but is an active area of investigation.

## Small Nucleolar RNA (snoRNA)

High-throughput mapping techniques have also uncovered novel **dihydrouridine** sites in other non-coding RNAs. Using D-seq, researchers identified 48 new **dihydrouridine** sites in 23 different snoRNAs in yeast.[6]

## Dihydrouridine Synthases (DUS): The Writers and Their Localization

The synthesis of **dihydrouridine** is catalyzed by the DUS family of enzymes. These are flavoenzymes that use NADPH as a reductant source to reduce uridine.[5] The subcellular localization of DUS enzymes dictates where **dihydrouridine** modifications can be installed. In mammalian cells, there are four characterized homologs: DUS1L, DUS2L, DUS3L, and DUS4L.[17]

Table 1: Cellular Localization and Substrate Specificity of Human **Dihydrouridine** Synthases (DUS)

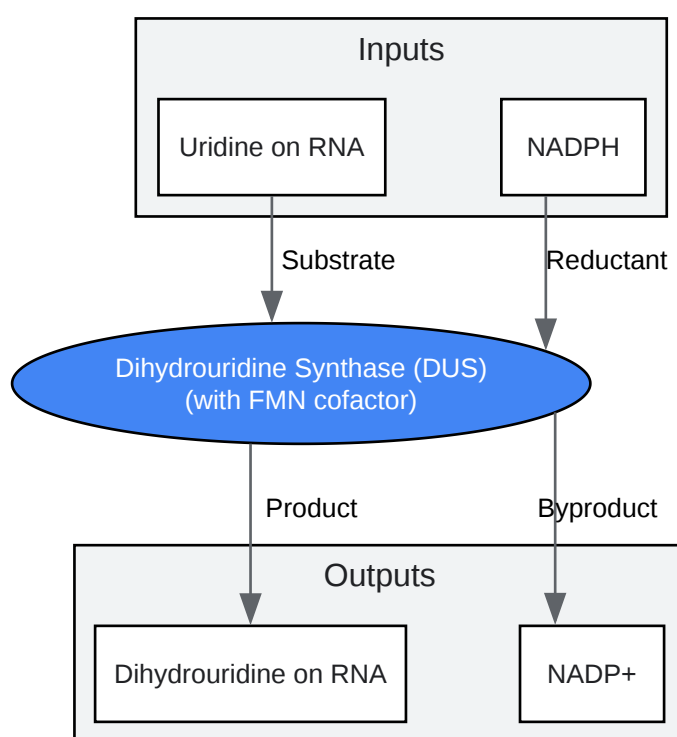
Enzyme	Subcellular Localization	Target RNA	Target Position(s)
DUS1L	Cytoplasm, Nucleus	Cytoplasmic tRNA	16, 17
DUS2L	Cytoplasm, Mitochondria	Cytoplasmic & Mitochondrial tRNA	20
DUS3L	Cytoplasm	tRNA, mRNA	47 (in tRNA)

| DUS4L | Not fully characterized | tRNA | 20a |

Data compiled from sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[13\]](#)[\[17\]](#)

The dual localization of enzymes like DUS2L in both the cytoplasm and mitochondria highlights the complex regulation required to modify tRNAs in different cellular compartments.[\[1\]](#)[\[4\]](#) Some DUS family members may be targeted to the mitochondria and nucleus, suggesting intricate mechanisms for their transport and function in these organelles.[\[18\]](#)[\[19\]](#)

#### General Enzymatic Reaction of Dihydrouridine Formation



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General reaction catalyzed by **Dihydrouridine Synthase (DUS)** enzymes.

## Quantitative Landscape of Dihydrouridine

Recent technological advances have enabled the quantification of **dihydrouridine** stoichiometry at single-nucleotide resolution. The Chemical Reduction Assisted Cytosine Incorporation sequencing (CRACI-seq) method, for example, has provided the first quantitative atlas of the **dihydrouridine** profile in human cells.

Table 2: Quantitative Stoichiometry of **Dihydrouridine** at Specific Cytoplasmic tRNA Sites in Human HepG2 Cells

tRNA Species	Position	Modification Stoichiometry (%)
tRNA-Ile-UAU	D20	High
tRNA-Ala-CGC	D17	High
tRNA-Arg-UCU	D16, D17, D20b	Variable
tRNA-Gly-CCC	D16, D17, D20	Variable

| tRNA-Val-CAC | D16, D17, D20, D20a | Variable |

This table presents a summary of findings from CRACI-seq, indicating that while some tRNAs have single, highly modified D-sites, others contain multiple sites with varying levels of modification.<sup>[17]</sup>

## Experimental Protocols for Mapping Dihydrouridine

Several key high-throughput sequencing methods have been developed to map **dihydrouridine** transcriptome-wide. These methods exploit the unique chemical properties of **dihydrouridine**.

### D-Seq (Dihydrouridine Sequencing)

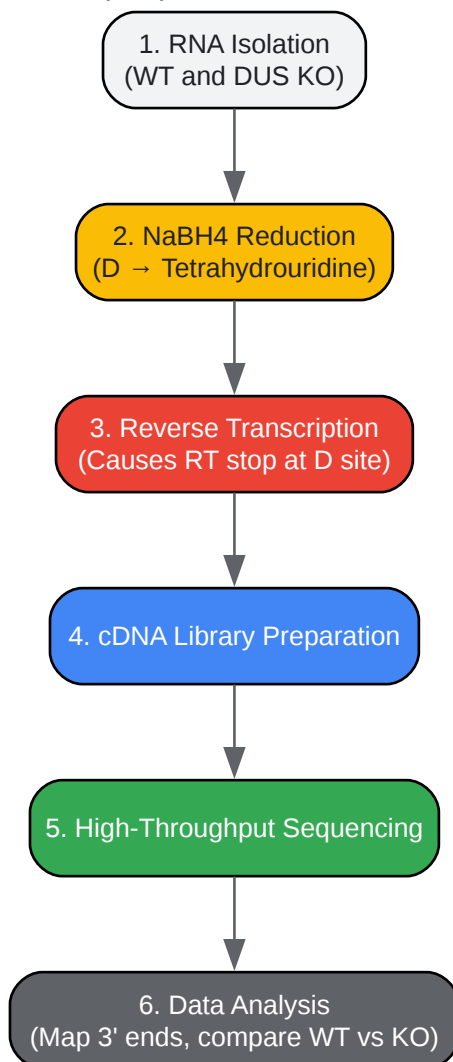
D-Seq relies on the chemical reduction of **dihydrouridine** to tetrahydrouridine, which subsequently blocks reverse transcriptase (RT). The resulting RT stops are mapped by sequencing.<sup>[6][8][20]</sup>

Detailed Protocol:

- RNA Isolation & Fragmentation: Isolate total RNA or poly(A)+ RNA from wild-type (WT) and DUS knockout (KO) cells (control). Fragment RNA to the desired size (e.g., ~50-100 nt).
- Borohydride Reduction:

- Prepare a fresh solution of 100 mg/mL sodium borohydride ( $\text{NaBH}_4$ ) in 10mM KOH.[20]
- To the fragmented RNA, add the  $\text{NaBH}_4$  solution and Tris-HCl pH 7.5.[20]
- Incubate at 0°C for 1 hour.[20]
- Neutralize the reaction with acetic acid and precipitate the RNA.[20]
- Reverse Transcription:
  - Perform reverse transcription using a primer and a reverse transcriptase like SuperScript III.[20] The reduction of **dihydrouridine** to tetrahydrouridine causes the RT enzyme to stall and terminate 1 nucleotide 3' to the modification site.[8][10]
- Library Preparation:
  - Size-select the truncated cDNA fragments to enrich for RT stops.
  - Ligate sequencing adapters to the cDNA.
  - Perform PCR amplification to generate the final sequencing library.
- Sequencing & Data Analysis:
  - Perform high-throughput sequencing.
  - Map the 3' ends of the sequencing reads to the transcriptome.
  - Identify D-sites by finding "pileups" of read ends that are present in the WT sample but absent or significantly reduced in the DUS KO sample.[6][8]

## D-Seq Experimental Workflow



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*Workflow for transcriptome-wide mapping of **dihydrouridine** using D-Seq.*

## Rho-Seq (Rhodamine Sequencing)

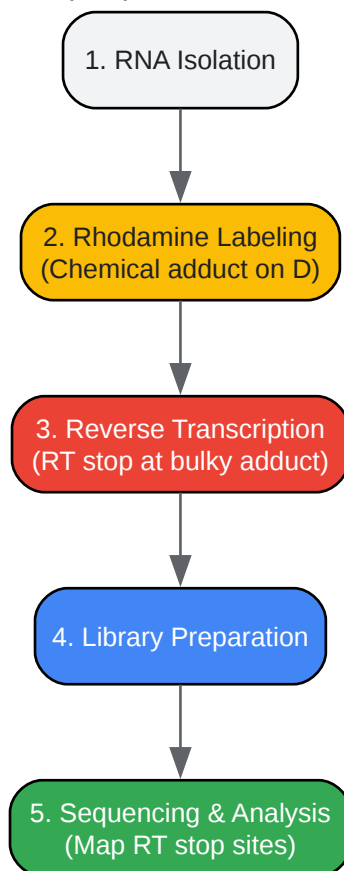
Rho-seq is another method that uses chemical labeling to induce an RT stop at the site of modification.<sup>[2][15]</sup>

Detailed Protocol:

- RNA Isolation: Isolate total RNA from the sample of interest.

- Chemical Labeling: Treat the RNA with a rhodamine-based chemical probe that specifically reacts with **dihydrouridine**. This labeling adds a bulky adduct to the RNA.
- Reverse Transcription: Perform reverse transcription. The rhodamine adduct on the **dihydrouridine** base physically blocks the reverse transcriptase, causing it to terminate.
- Library Preparation and Sequencing: Prepare sequencing libraries from the resulting truncated cDNAs, similar to the D-Seq protocol.
- Data Analysis: Map the RT stop sites to identify the locations of **dihydrouridine** modifications.<sup>[16]</sup>

#### Rho-Seq Experimental Workflow



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*Workflow for transcriptome-wide mapping of **dihydrouridine** using Rho-Seq.*



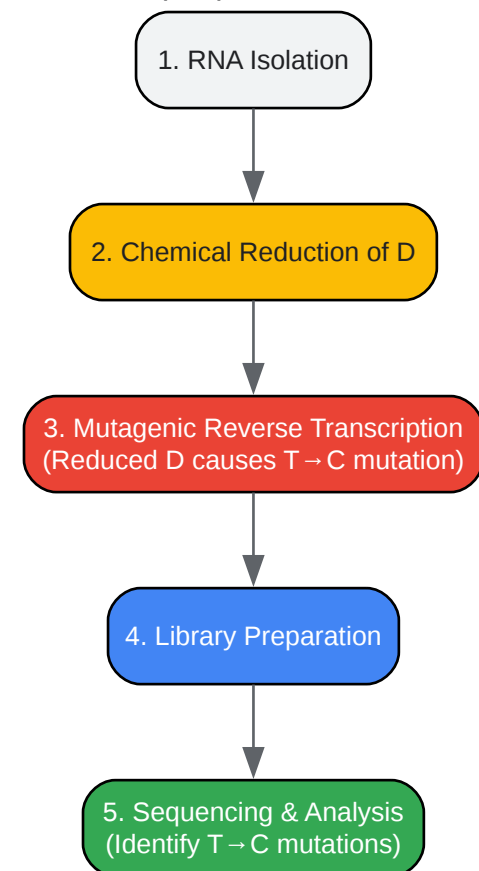
## CRACI-Seq (Chemical Reduction Assisted Cytosine Incorporation Sequencing)

CRACI-seq is a highly sensitive and quantitative method that introduces a specific mutation signature at D-sites instead of an RT stop, allowing for readout even in long transcripts.<sup>[5][17]</sup>

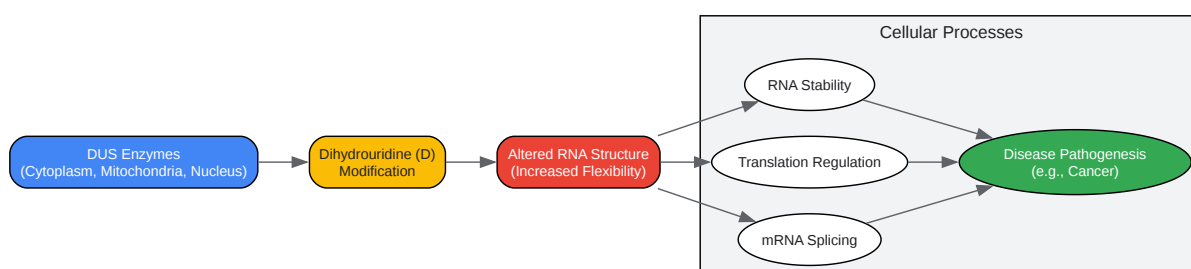
Detailed Protocol:

- RNA Isolation: Isolate RNA from cells.
- Chemical Reduction: Similar to D-Seq, treat RNA with a reducing agent to modify the **dihydrouridine** base.
- Reverse Transcription with Mutagenic Polymerase: Perform reverse transcription using a specific polymerase that misincorporates a cytosine (C) opposite the reduced **dihydrouridine** base. This results in a T-to-C mutation in the cDNA.
- Library Preparation and Sequencing: Prepare standard sequencing libraries from the full-length cDNA.
- Data Analysis: After sequencing, align reads to the reference transcriptome and identify positions with a high frequency of T-to-C mutations. The ratio of T-to-C mutations can be used to quantify the stoichiometry of the **dihydrouridine** modification at each site.<sup>[17]</sup>

## CRACI-Seq Experimental Workflow



## Functional Consequences of Dihydrouridylation

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